molecular formula C19H25N3OS B2937471 N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(o-tolyl)propanamide CAS No. 1798524-79-4

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(o-tolyl)propanamide

Cat. No.: B2937471
CAS No.: 1798524-79-4
M. Wt: 343.49
InChI Key: SYAGSWGHEXYWNM-UHFFFAOYSA-N
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Description

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(o-tolyl)propanamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates a thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Thiazole-containing compounds are frequently investigated for their potential as modulators of various biological targets, including ion channels and enzymes . Specifically, N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective negative allosteric modulators for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily . This suggests that compounds with a thiazole core can serve as valuable pharmacological tools for probing the function of poorly characterized receptors in neuroscientific research. Furthermore, thiazole and related heterocycles are widely studied for their potential anti-convulsant and anti-inflammatory properties, often acting through mechanisms such as the inhibition of enzymes like LOX or COX, or through interactions with the MAPK signaling pathway . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine this compound's specific activity, efficacy, and mechanism of action in their biological systems of interest.

Properties

IUPAC Name

3-(2-methylphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-15-5-2-3-7-17(15)8-9-18(23)21-13-16-6-4-11-22(14-16)19-20-10-12-24-19/h2-3,5,7,10,12,16H,4,6,8-9,11,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAGSWGHEXYWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(o-tolyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiazole ring, a piperidine unit, and an o-tolyl propanamide moiety. The thiazole ring is known for enhancing binding interactions with biological targets, while the piperidine component contributes to the compound's overall pharmacological profile.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : This is achieved through methods such as Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Piperidine Derivative Synthesis : The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or cyclization reactions.
  • Coupling Reactions : The thiazolyl-piperidinyl intermediate is coupled with an o-tolyl propanamide derivative in the presence of a suitable base to form the final product.

Biological Activity

This compound has been investigated for various biological activities, including:

Anticancer Activity

Research has indicated that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in A-431 and Jurkat cell lines, with IC50 values indicating effective potency .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activity. Studies have demonstrated that modifications to the thiazole structure can enhance antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiazole derivatives. For instance, a related compound demonstrated significant improvement in memory deficits in scopolamine-induced models by modulating cholinergic activity and oxidative stress parameters . This suggests that this compound may also possess neuroprotective capabilities.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of thiazole-based compounds. For instance:

  • The thiazole ring enhances binding affinity to biological targets.
  • The piperidine moiety contributes to the lipophilicity and metabolic stability of the compound.
  • Substituents on the aromatic rings (such as o-tolyl) can modulate the overall potency and selectivity against various biological targets.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazole-containing compounds:

  • Antitumor Activity : A study involving a series of thiazole derivatives showed that certain modifications led to enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Neuroprotective Effects : In a controlled experiment, a thiazolidinone derivative demonstrated significant neuroprotective effects in animal models, highlighting potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on molecular features, physicochemical properties, and synthetic accessibility.

Structural Analogues with Thiazole-Piperidine Scaffolds
Compound Name Key Structural Differences Molecular Weight (g/mol) Yield (%) Melting Point (°C) References
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(o-tolyl)propanamide o-tolyl propanamide ~380 (estimated) N/A N/A
2-(4-chlorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide 4-chlorophenoxy acetamide 365.9 N/A N/A
N-(2-Ethyl-6-methylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8k) Sulfonyl-oxadiazole, 2-ethyl-6-methylphenyl 544.69 88 134–136
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Urea linker, fluorophenyl 484.2 85.1 N/A

Key Observations :

  • Substituent Effects: The target compound’s o-tolyl group provides steric bulk and moderate lipophilicity compared to the electron-withdrawing 4-chlorophenoxy group in ’s analog. Sulfonyl-oxadiazole derivatives (e.g., 8k) exhibit higher molecular weights (~544 g/mol) due to additional heterocyclic and sulfonyl groups .
Heterocyclic Variants
Compound Name Core Heterocycle Molecular Weight (g/mol) Notable Features References
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide Benzooxazole-pyrrolidine 395.5 Increased aromaticity (benzofusion)
(Z)-3-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide Thiazolidinone-thiazole ~450 (estimated) Electrophilic dichlorobenzylidene
2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide Indole-thiazole ~370 (estimated) Bulky indole substituent

Key Observations :

  • Aromatic vs. Thiazolidinone analogs () introduce a reactive ketone and thioxo group, which may confer redox activity .
Physicochemical Properties
Property Target Compound 8k (Sulfonyl-oxadiazole) 11a (Urea-thiazole)
Molecular Weight ~380 544.69 484.2
Melting Point N/A 134–136 N/A
Lipophilicity (Predicted) Moderate (o-tolyl) High (sulfonyl, oxadiazole) Moderate (urea, fluorine)
Hydrogen Bonding Amide (2 donors, 1 acceptor) Sulfonyl (2 acceptors) Urea (4 donors, 2 acceptors)

Key Observations :

  • The target compound’s simpler structure (~380 g/mol) may favor better bioavailability compared to bulkier sulfonyl-oxadiazole derivatives.
  • Urea-linked analogs (11a) have superior hydrogen-bonding capacity, which could enhance target affinity but increase solubility challenges .

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